molecular formula C9H6I2OS2 B2862364 Bis(2-iodothiophen-3-yl)methanol CAS No. 474416-59-6

Bis(2-iodothiophen-3-yl)methanol

Cat. No.: B2862364
CAS No.: 474416-59-6
M. Wt: 448.07
InChI Key: IFGLCBHJMMWROD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-iodothiophen-3-yl)methanol: is an organic compound with the molecular formula C9H6I2OS2 and a molecular weight of 448.1 g/mol . This compound features two iodothiophene groups attached to a central methanol moiety. It is primarily used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-iodothiophen-3-yl)methanol typically involves the iodination of thiophene derivatives followed by the formation of the methanol group. One common method includes the use of iodine and sulfur as reagents in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using advanced reactors and continuous flow systems. These methods ensure high efficiency and purity of the final product, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions: Bis(2-iodothiophen-3-yl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Scientific Research Applications

Bis(2-iodothiophen-3-yl)methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(2-iodothiophen-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s iodothiophene groups can participate in electrophilic aromatic substitution reactions, which are crucial for its biological and chemical activities. Additionally, the methanol moiety can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Uniqueness: The combination of iodothiophene and methanol moieties provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

bis(2-iodothiophen-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6I2OS2/c10-8-5(1-3-13-8)7(12)6-2-4-14-9(6)11/h1-4,7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGLCBHJMMWROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(C2=C(SC=C2)I)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6I2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.